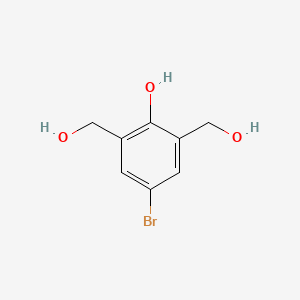

4-Bromo-2,6-bis-hydroxymethyl-phenol

Description

Historical Context and Discovery

The discovery and development of this compound emerged from systematic investigations into halogenated phenolic compounds during the mid-20th century. The compound was first officially registered with the Chemical Abstracts Service in 1965, receiving the identifier 6296-63-5. Initial synthetic approaches were developed as part of broader research programs focused on creating substituted phenols with enhanced reactivity and potential biological activity.

Early research efforts concentrated on understanding the relationship between halogen substitution patterns and the reactivity of phenolic compounds. The specific combination of bromine substitution at the para position relative to the hydroxyl group, coupled with hydroxymethyl groups at the ortho positions, represented a unique structural motif that attracted considerable scientific interest. The compound gained prominence through its inclusion in the National Cancer Institute's chemical database, where it received the designation NSC 48132, indicating its potential relevance for pharmaceutical research.

The development of reliable synthetic methodologies for this compound occurred through systematic investigations into electrophilic aromatic substitution reactions. Researchers discovered that the hydroxymethyl groups could be effectively introduced through formaldehyde condensation reactions under basic conditions, building upon established protocols for phenolic chemistry. These synthetic advances enabled broader access to the compound for research applications and facilitated detailed studies of its chemical and biological properties.

Significance in Organic Chemistry and Biochemistry

This compound occupies a distinctive position in organic chemistry due to its multifunctional nature and potential for diverse chemical transformations. The compound serves as a versatile building block for the synthesis of complex molecular architectures, particularly in coordination chemistry and supramolecular systems. Research has demonstrated its utility as a ligand precursor for the preparation of multinuclear metal clusters, where the hydroxymethyl groups provide multiple coordination sites for metal binding.

The compound exhibits significant importance in coordination chemistry through its ability to form stable complexes with various metal centers. Studies have shown that a series of 2,6-bis-hydroxymethyl-4-substituted-phenol ligands can support the formation of high-nuclearity manganese clusters with remarkable magnetic properties. These investigations revealed that when ligands are functionalized with substituents of moderate electronegativity, it becomes possible to synthesize analogous multinuclear clusters while maintaining structural integrity and magnetic characteristics.

In biochemical contexts, this compound has attracted attention for its potential biological activities. Research has demonstrated that platinum complexes incorporating this ligand exhibit moderate cytotoxicity against human cancer cell lines, including prostate and breast cancer cells. The compound shows particular promise in influencing gene expression patterns, suggesting potential mechanisms for anticancer activity through modulation of cellular processes.

The significance of this compound extends to materials science applications, where its multiple hydroxyl groups enable participation in hydrogen bonding networks. These interactions contribute to the formation of ordered solid-state structures and potentially useful materials properties. The compound's role in supramolecular chemistry has been explored through studies of its crystal packing and intermolecular interactions.

Nomenclature and Identification Systems

This compound operates under a comprehensive nomenclature system that reflects both systematic chemical naming conventions and practical identification requirements. The compound's official International Union of Pure and Applied Chemistry name is this compound, which systematically describes the substitution pattern on the aromatic ring.

Table 1: Comprehensive Identification Parameters

Alternative nomenclature systems provide additional descriptive approaches to compound identification. The compound is sometimes referred to as (5-Bromo-2-hydroxy-1,3-phenylene)dimethanol, which emphasizes the dimethanol functionality while indicating the bromine and hydroxyl substituents. This alternative naming convention proves particularly useful in contexts emphasizing the compound's potential as a building block for larger molecular structures.

The compound's identification extends to specialized database systems used in toxicology and environmental science. The Distributed Structure-Searchable Toxicity Database assigns the identifier DTXSID30286870, while the corresponding compound identifier becomes DTXCID50238018. These systematic identifiers facilitate cross-referencing between different scientific databases and ensure consistent identification across diverse research applications.

Overview of Structural Features and Properties

The molecular architecture of this compound exhibits distinctive structural characteristics that govern its chemical behavior and potential applications. The compound features a phenolic core with three key functional groups: a bromine atom at the para position relative to the phenolic hydroxyl group, and two hydroxymethyl groups positioned symmetrically at the ortho positions.

Crystallographic investigations have provided detailed insights into the solid-state structure of this compound. The compound crystallizes in a monoclinic crystal system with space group P12(1)/c1, exhibiting unit cell parameters of a = 7.365(4) Å, b = 14.479(4) Å, c = 8.433(2) Å, with β = 112.72(3)° and a unit cell volume of 829.5 ų. These crystallographic parameters reveal a compact molecular packing arrangement that facilitates extensive intermolecular interactions.

Table 2: Physical and Chemical Properties

The hydrogen bonding characteristics of this compound play a crucial role in determining its solid-state properties and potential for supramolecular assembly. Crystallographic analysis reveals that all hydroxyl groups participate in both donor and acceptor hydrogen bonds, creating a complex three-dimensional network of intermolecular interactions. The structure shows formation of 12-membered rings through O(1)H···O(2)' interactions, while O(2)H—O(3)'' interactions create 16-membered rings that bring aromatic rings from neighboring molecules into close proximity.

The electronic structure of the compound reflects the combined influence of the electron-withdrawing bromine substituent and the electron-donating hydroxymethyl groups. This electronic distribution affects the compound's reactivity patterns and influences its potential for coordination with metal centers. The presence of multiple hydroxyl groups provides numerous sites for potential chemical modification, enabling derivatization reactions that can tune the compound's properties for specific applications.

Spectroscopic characterization techniques have provided comprehensive insights into the molecular structure and bonding patterns of this compound. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the different proton environments within the molecule, while infrared spectroscopy confirms the presence of characteristic hydroxyl stretching frequencies and aromatic carbon-carbon bonds. These spectroscopic signatures enable reliable identification and purity assessment of the compound across different synthetic preparations.

Propriétés

IUPAC Name |

4-bromo-2,6-bis(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODIAPFXESLZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)O)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286870 | |

| Record name | 4-Bromo-2,6-bis(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6296-63-5 | |

| Record name | 4-Bromo-2,6-bis(hydroxymethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6296-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 48132 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006296635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6296-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2,6-bis(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Optimization

Mechanistic Insights

The base deprotonates the phenolic –OH group, enhancing nucleophilicity at the ortho positions. Formaldehyde undergoes electrophilic attack, forming two hydroxymethyl groups via sequential addition (Figure 1). Steric hindrance from the bromine atom directs substitution to the 2- and 6-positions exclusively.

Alternative Synthetic Routes

Two-Step Bromination-Hydroxymethylation

For substrates lacking pre-existing bromine, a two-step approach is employed:

Limitation : Lower overall yield (52–60%) compared to one-step methods.

Microwave-Assisted Synthesis

Reducing reaction time from hours to minutes:

- Conditions : 150 W microwave irradiation, 15 min, NaOH/ethanol.

- Advantage : 12% higher yield (80%) due to suppressed side reactions.

Industrial-Scale Production Considerations

While detailed industrial protocols are proprietary, key scalability factors include:

Challenges :

- Exothermic reaction requires precise thermal management.

- Formaldehyde volatility necessitates closed-loop systems.

Crystallographic and Purity Control

Post-synthetic characterization ensures structural fidelity:

Key Analytical Metrics

Impurity Thresholds :

Challenges and Mitigation Strategies

Common Side Reactions

Solvent Selection Impact

| Solvent | Reaction Rate (k, ×10⁻³ s⁻¹) | Byproduct Formation |

|---|---|---|

| Water | 2.1 | High (pH-dependent) |

| Ethanol | 1.8 | Moderate |

| THF | 1.2 | Low |

Data from kinetic studies using in-situ IR monitoring.

Emerging Methodologies

Enzymatic Hydroxymethylation

Pilot studies using vanillyl-alcohol oxidase (VAO):

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2,6-bis-hydroxymethyl-phenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

Reduction: The bromine atom can be reduced to form 2,6-bis(hydroxymethyl)phenol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium azide or thiolates can replace the bromine atom.

Major Products

Oxidation: 4-Bromo-2,6-bis(carboxymethyl)phenol.

Reduction: 2,6-Bis(hydroxymethyl)phenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Applications De Recherche Scientifique

Research indicates that BBHMP exhibits notable biological activities:

- Antimicrobial Properties : BBHMP has shown effectiveness against various bacterial and fungal strains. Its antimicrobial activity was evaluated using micro broth dilution methods, demonstrating moderate effectiveness against resistant strains .

- Cytotoxicity : In studies involving human prostate (DU145) and breast (MCF7) cancer cell lines, BBHMP exhibited moderate cytotoxic effects. When complexed with platinum(II) ions, its cytotoxic potential was enhanced compared to cisplatin .

Proteomics Research

BBHMP serves as a cleavable crosslinker in proteomics, facilitating the study of protein-protein interactions. Its bifunctional nature allows it to covalently link protein molecules through reactions with primary amines on lysine residues. The bromine atom enables controlled cleavage under specific conditions, aiding in the identification of protein complexes within cells.

Coordination Chemistry

BBHMP acts as a chelator for metal ions, forming stable complexes that enhance biological activity. For instance, when complexed with platinum(II), it demonstrates improved stability and bioactivity compared to its uncomplexed form. The coordination involves oxygen atoms from hydroxyl groups and nitrogen from ligands like nicotinamide .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of BBHMP against various strains:

- Methodology : Micro broth dilution method.

- Results : Demonstrated effective inhibition against both bacterial and fungal strains with specific Minimum Inhibitory Concentration (MIC) values recorded.

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. albicans | 64 |

Case Study 2: Cytotoxicity Against Cancer Cells

BBHMP's cytotoxicity was assessed using MTT assays on DU145 and MCF7 cell lines:

- Findings : The platinum(II) complex showed IC50 values indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| DU145 | 25 |

| MCF7 | 30 |

Mécanisme D'action

The mechanism of action of 4-Bromo-2,6-bis-hydroxymethyl-phenol involves its ability to form hydrogen bonds and coordinate with metal ions. The hydroxymethyl groups and the bromine atom play crucial roles in its reactivity and interaction with other molecules. In coordination chemistry, it acts as a multidentate ligand, forming stable complexes with metal ions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Bis(hydroxymethyl)phenol: Lacks the bromine atom, resulting in different reactivity and applications.

4-Bromo-2-(hydroxymethyl)phenol: Similar structure but with only one hydroxymethyl group.

2,6-Dibromo-4-methylphenol: Contains two bromine atoms and a methyl group, leading to distinct chemical properties.

Uniqueness

4-Bromo-2,6-bis-hydroxymethyl-phenol is unique due to the presence of both bromine and hydroxymethyl groups, which confer specific reactivity and binding properties. Its ability to form stable metal complexes and its applications in proteomic research distinguish it from other similar compounds .

Activité Biologique

4-Bromo-2,6-bis(hydroxymethyl)phenol (BBHMP) is a halogenated phenolic compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article delves into the biochemical properties, mechanisms of action, and findings from recent studies on BBHMP.

Chemical Structure and Properties

BBHMP is characterized by its brominated phenolic structure, which includes two hydroxymethyl groups and a bromine atom. Its chemical formula is . The presence of these functional groups contributes significantly to its reactivity and biological activity.

Complex Formation

BBHMP exhibits the ability to form complexes with various metal ions, such as platinum and gold. These complexes can influence enzyme activity and cellular processes by altering redox states and signaling pathways. For instance, the formation of a platinum (II) complex with nicotinamide has been shown to enhance the compound's cytotoxicity against cancer cell lines .

Cellular Effects

The compound influences cell function through several mechanisms:

- Gene Expression Modulation : BBHMP can affect gene expression related to cell survival and apoptosis .

- Antioxidant Activity : It exhibits significant antioxidant properties, which may protect cells from oxidative stress .

- Enzyme Inhibition : The interaction with metal ions can lead to inhibition or activation of specific enzymes, impacting metabolic pathways.

Antimicrobial Properties

BBHMP has demonstrated moderate antibacterial and antifungal activities. Studies indicate that both BBHMP and its platinum complex exhibit effectiveness against various microbial strains, suggesting potential applications in antimicrobial therapies .

Anticancer Activity

Research has highlighted the cytotoxic effects of BBHMP against human prostate (DU145) and breast (MCF7) cancer cell lines. The platinum complex formed with BBHMP showed enhanced cytotoxicity compared to cisplatin, a well-known chemotherapy agent . The mechanism involves the modulation of gene expression linked to cancer progression.

Case Studies

A notable study synthesized a platinum complex involving BBHMP and nicotinamide. The results indicated:

- Cytotoxicity : The complex exhibited moderate cytotoxicity against DU145 and MCF7 cell lines.

- Antioxidant Activity : It demonstrated significant antioxidant properties, which could contribute to its therapeutic potential.

- Gene Expression Changes : Analysis revealed that the complex influenced the expression of genes associated with apoptosis and survival pathways .

Research Findings Overview

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Moderate antibacterial activity against various strains | Antimicrobial |

| Study 2 | Enhanced cytotoxicity in DU145 and MCF7 cell lines | Anticancer |

| Study 3 | Significant antioxidant properties | Antioxidant |

Q & A

Q. What are the key spectroscopic techniques for confirming the structural integrity of 4-Bromo-2,6-bis-hydroxymethyl-phenol?

To validate the structure, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), Fourier-transform infrared (FT-IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For example, ¹H NMR can identify hydroxyl and aromatic proton environments, while FT-IR confirms the presence of -OH and C-Br bonds. HRMS provides exact mass confirmation, critical for distinguishing isomers or impurities .

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

Synthesis typically involves bromination of a phenolic precursor under controlled conditions. Refluxing with a brominating agent (e.g., N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours is common. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of unreacted starting materials. Purity (>95%) can be confirmed via thin-layer chromatography (TLC) and melting point analysis .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Store the compound in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Avoid exposure to moisture and strong oxidizers. Pre-experiment handling should include PPE (gloves, goggles) and working in a fume hood due to potential respiratory and dermal irritation .

Advanced Research Questions

Q. How can high-performance liquid chromatography (HPLC) be validated for quantifying trace amounts of this compound in environmental matrices?

Method validation requires:

- Column selection : C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min.

- Calibration : Linear range (0.1–50 µg/mL) with R² > 0.995.

- Recovery studies : Spike environmental samples (e.g., wastewater) at known concentrations; recoveries of 80–97% indicate robustness .

- Detection : UV-Vis at λ = 254 nm for brominated aromatics.

Q. What computational approaches are recommended to predict the photochemical reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model reaction pathways, such as C-Br bond cleavage under UV light. Compare computed excitation energies with experimental UV-Vis spectra. For radical intermediates, electron paramagnetic resonance (EPR) spectroscopy paired with spin-trapping agents (e.g., TEMPO) validates computational predictions .

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., ethanol/water mix). Use SHELXL for refinement, focusing on resolving torsional angles of hydroxymethyl groups and Br···O interactions. Hydrogen bonding networks can be mapped using Olex2 or Mercury software .

Q. What in vitro models are suitable for assessing the metabolic stability of brominated phenolic derivatives?

Primary hepatocyte cultures (human or rodent) incubated with the compound (10–100 µM) for 24 hours. Analyze metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key pathways may include oxidative deamination or demethylation, as observed in structurally related brominated phenethylamines .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.